L-Cysteine,N-acetyl-S-(3,4-dichlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cysteine,N-acetyl-S-(3,4-dichlorophenyl)- is a chemical compound with the molecular formula C11H11Cl2NO3S. It is known for its unique structure, which includes an acetyl group, a dichlorophenyl group, and a cysteine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine,N-acetyl-S-(3,4-dichlorophenyl)- typically involves the reaction of 3,4-dichlorophenyl isothiocyanate with N-acetylcysteine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of L-Cysteine,N-acetyl-S-(3,4-dichlorophenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
L-Cysteine,N-acetyl-S-(3,4-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bonds to thiols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of L-Cysteine,N-acetyl-S-(3,4-dichlorophenyl)- can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the dichlorophenyl moiety .
Scientific Research Applications
L-Cysteine,N-acetyl-S-(3,4-dichlorophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cellular processes and as a probe for studying protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant and in drug development.
Mechanism of Action
The mechanism of action of L-Cysteine,N-acetyl-S-(3,4-dichlorophenyl)- involves its interaction with molecular targets such as enzymes and proteins. The compound can modulate the activity of these targets by forming covalent bonds or through non-covalent interactions. The pathways involved include oxidative stress response, detoxification processes, and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-Acetylcysteine: A related compound with similar antioxidant properties.
S-(3,4-dichlorophenyl)cysteine: Lacks the acetyl group but shares the dichlorophenyl and cysteine moieties.
N-Acetyl-S-(4-chlorophenyl)cysteine: Similar structure but with a single chlorine atom on the phenyl ring.
Uniqueness
L-Cysteine,N-acetyl-S-(3,4-dichlorophenyl)- is unique due to the presence of both acetyl and dichlorophenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
13443-69-1 |
---|---|
Molecular Formula |
C11H11Cl2NO3S |
Molecular Weight |
308.2 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(3,4-dichlorophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H11Cl2NO3S/c1-6(15)14-10(11(16)17)5-18-7-2-3-8(12)9(13)4-7/h2-4,10H,5H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1 |
InChI Key |
JYWAYDDGOPHFIS-JTQLQIEISA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSC1=CC(=C(C=C1)Cl)Cl)C(=O)O |
SMILES |
CC(=O)NC(CSC1=CC(=C(C=C1)Cl)Cl)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSC1=CC(=C(C=C1)Cl)Cl)C(=O)O |
Synonyms |
(3,4-dichlorophenyl)mercapturic acid 3,4-DCPMA N-acetyl-S-(3,4-dichlorophenyl)cysteine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.